BENGHE Methodological & Application

Check Availability & Pricing

Application Note: Utilizing Nicotinamide to
Promote and Direct Differentiation in Organoid
Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Nicotinamide

Cat. No.: B372718

Audience: Researchers, scientists, and drug development professionals.

Introduction

Organoids, three-dimensional structures derived from stem cells that mimic the architecture
and function of native organs, have become indispensable tools in developmental biology,
disease modeling, and drug discovery. The successful generation and differentiation of
organoids rely on a precisely controlled culture environment that recapitulates in vivo
developmental cues. Nicotinamide (NAM), the amide form of vitamin B3 and a precursor to
the essential cofactor nicotinamide adenine dinucleotide (NAD+), is a key media supplement
that significantly enhances the differentiation of various organoid types.[1][2]

This application note provides a comprehensive guide to the use of nicotinamide in organoid
culture to promote differentiation. It details the underlying molecular mechanisms, presents
guantitative data on its efficacy, and offers step-by-step protocols for its application in retinal,
pancreatic, and intestinal organoid systems.

Mechanisms of Nicotinamide Action in
Differentiation

Nicotinamide's influence on cell fate is multifaceted, extending beyond its role as an NAD+
precursor. It acts as an inhibitor of several key enzyme families, including poly(ADP-ribose)
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polymerases (PARPS), sirtuins (SIRTS), and various protein kinases.[3][4] This inhibitory activity

allows NAM to modulate critical signaling pathways that govern stem cell differentiation.
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Caption: Overview of Nicotinamide's multifaceted roles in cell culture.

Ectodermal Lineage: Retinal Organoids

In the context of retinal organoid (RO) formation from human pluripotent stem cells (hPSCs),

early treatment with nicotinamide promotes neural commitment at the expense of non-neural

ectodermal fates.[1][5] This effect is particularly beneficial for hPSC lines that otherwise exhibit

poor differentiation efficiency.[1][6] The primary mechanism is the inhibition of the Bone

Morphogenesis Protein (BMP) signaling pathway, a known anti-neuralizing signal.[1][6] By

suppressing BMP signaling, NAM facilitates the generation of eye field progenitors, leading to a

significantly improved yield of retinal organoids.[1][5]
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Caption: Nicotinamide inhibits BMP signaling to promote neural fate.

Endodermal Lineage: Pancreatic Organoids

Nicotinamide is a critical factor for inducing pancreatic progenitors from hPSCs.[7][8] Its
addition during the pancreatic endoderm stage significantly enhances the expression of key
progenitor markers, including PDX1 and NKX6.1.[7][8] In this context, the pro-differentiation
effect of NAM is attributed to its function as a kinase inhibitor.[3][8] Specifically, it promotes
pancreatic fate through the dual inhibition of Casein Kinase 1 (CK1) and Rho-associated
protein kinase (ROCK).[8]
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Caption: NAM inhibits CK1 and ROCK to induce pancreatic progenitors.

Mesodermal Lineage: Cardiomyocytes

Nicotinamide also plays a role in directing the differentiation of mesoderm progenitors. Studies
have shown that NAM promotes a cardiomyocyte fate while suppressing other cell types.[4][9]
This effect is mediated through the inhibition of p38 MAP kinase.[4][9] Additionally, by inhibiting
ROCK, nicotinamide enhances the survival of cardiomyocytes after dissociation.[4][9]

Quantitative Effects of Nicotinamide on
Differentiation

The inclusion of nicotinamide in differentiation protocols leads to significant and measurable
improvements in efficiency.

Table 1: Effect of Nicotinamide on Retinal Organoid (RO) Yield from hPSCs[1][10]
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Treatment Fold Increase in

Cell Line . ] Notes
Condition RO Production
Broadly effective
. 5 mM NAM (21 .
hiPSC1, 2, 4, 6 3.0-117.3 across multiple
days)

lines.

Dramatically rescues
hiPSC3 5 mM NAM (21 days) 117.3 RO formation in a low-
efficiency line.

| hiPSC7 | 5 mM NAM (21 days) | -10.2 (decrease) | Demonstrates cell-line specific deleterious

effects. |

Table 2: Effect of Nicotinamide on Pancreatic Progenitor Marker Expression[7][8]

Treatment
Marker . Method Result
Condition
Significant
PDX1 & NKX6.1 10 mM NAM gRT-PCR increase in mMRNA
levels.
Significant increase in
PDX1+/NKX6.1+ cells 10 mM NAM Flow Cytometry the percentage of

double-positive cells.

| Basal Oxygen Consumption | 10 mM NAM (5 vs 2 days) | Seahorse Assay | Significant
increase in metabolic activity over time. |

Experimental Protocols

Protocol: Promoting Retinal Organoid Formation from
hPSCs

This protocol is adapted from Regent et al. (2022) and describes the early application of
nicotinamide to enhance retinal organoid yield.[1][6]
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Workflow: Retinal Organoid Differentiation with NAM

Neural Induction Retinal Induction
Medium (NIM) Medium (RIM)

RO Maturation
(No NAM)
(Day 21+)

hPSC Culture Sz Bqdy (EB)
Formation

(Day -2 to 0) ) +5 mM NAM +5 mM NAM
125y O (Day 1-8) (Day 8-21)

\

Click to download full resolution via product page
Caption: Experimental workflow for retinal organoid generation.
Materials:
e hPSC culture medium
» Gentle Cell Dissociation Reagent
e Neural Induction Medium (NIM)
e Retinal Induction Medium (RIM)
e Nicotinamide (5 mM final concentration)
o Ultra-low attachment plates
Procedure:

o EB Formation (Day 0): Dissociate confluent hPSCs into small clumps. Aggregate 9,000 cells
per well in a 96-well ultra-low attachment plate in EB Formation Medium.

e Neural Induction (Day 1): Transfer embryoid bodies (EBs) to a low-attachment plate
containing Neural Induction Medium (NIM).

e Nicotinamide Treatment (Day 1-21): Supplement the NIM with 5 mM Nicotinamide.[1]
Perform a full media change every other day.

o Retinal Induction (Day 8): Change the medium to Retinal Induction Medium (RIM), also
supplemented with 5 mM Nicotinamide. Continue to change the medium every other day.
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 NAM Withdrawal & Maturation (Day 21): Transfer developing organoids to a final culture
plate in RIM without Nicotinamide. Continue long-term culture, changing the medium every
2-3 days. The optimal duration of NAM treatment may vary by cell line, with shorter
treatments (e.g., 8 days) also being effective.[1][6][10]

Protocol: Inducing Pancreatic Progenitors from hPSCs

This protocol is based on a multi-stage differentiation strategy where nicotinamide is used to
drive the formation of pancreatic progenitors.[7][8]

Workflow: Pancreatic Progenitor Differentiation
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Caption: Four-stage workflow for pancreatic progenitor induction.
Materials:
o Stage-specific differentiation media (Stages 1-3)

o Stage 4 Medium: Basal medium supplemented with EGF, a BMP inhibitor (e.g., Noggin), and
10 mM Nicotinamide.[7]

e hPSCs cultured on Matrigel
Procedure:

o Stages 1-3 (Approx. 8 days): Differentiate hPSCs sequentially towards definitive endoderm,
posterior foregut, and pancreatic endoderm using established protocols with factors like
Activin A, FGF10, and Retinoic Acid.[7]

e Stage 4 - Progenitor Induction (Approx. 3-5 days): On day 9, switch the culture to Stage 4
medium containing 10 mM Nicotinamide.[7][11]
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e Culture: Maintain the cells in Stage 4 medium for 3-5 days, changing the medium daily.

e Analysis: At the end of Stage 4 (e.g., Day 13), cultures can be analyzed for the expression of
PDX1 and NKX6.1 by immunofluorescence, flow cytometry, or gRT-PCR to confirm
successful differentiation.[8]

Protocol: Differentiation of Established Human Intestinal
Organoids

This protocol describes how to induce differentiation in established, expanding human intestinal
organoid cultures by modifying the culture medium.[12]

Workflow: Intestinal Organoid Differentiation

Expansion Phase Wash Step e El R Mature Cell Types
Wnt. R din. Noqai Basal Medi (Reduced Growth Factors 5D
(Wnt, R-spondin, Noggin) (Basal Medium) +10 mM NAM) (5 Days)

Click to download full resolution via product page

Caption: Workflow for differentiating established intestinal organoids.
Materials:

o Established human intestinal organoids in Matrigel domes

e Basal Medium (e.g., Advanced DMEM/F12)

e Human Intestinal Organoid Differentiation Medium: Basal medium supplemented with 50
ng/ml EGF and 10 mM Nicotinamide. Wnt and R-spondin are withdrawn to promote
differentiation.[12]

Procedure:

o Preparation: Culture intestinal organoids until they are large and possess budding crypt
domains.
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Wash: Aspirate the expansion medium from the organoid culture. Add pre-warmed basal
medium and incubate for at least 15 minutes at 37°C to allow growth factors to diffuse out of
the Matrigel dome.

Induce Differentiation: Aspirate the basal medium and add 1 mL of pre-warmed Human
Intestinal Organoid Differentiation Medium per well (12-well plate format).[12]

Culture: Culture for up to 5 days to obtain various mature cell types of the intestinal
epithelium.

Analysis: Organoids can be harvested for analysis of mature cell markers (e.g., MUC2 for
goblet cells, CHGA for enteroendocrine cells) by immunofluorescence or RNA analysis.

Summary and Best Practices

Nicotinamide is a potent and cost-effective small molecule for promoting and directing
differentiation in a variety of organoid systems. Its mechanisms of action, primarily through the
inhibition of key signaling pathways like BMP, ROCK, and CK1, make it a versatile tool for cell
fate specification.

Best Practices:

Optimize Concentration and Timing: The optimal concentration (typically 5-10 mM) and
duration of NAM treatment are critical and can be lineage- and cell-line-specific.[1][11][12]

Cell-Line Variability: Be aware that the effects of nicotinamide can vary significantly
between different hPSC lines. It is advisable to test its efficacy on a new line before scaling

up.[1]

Withdrawal is Key: For some protocols, such as retinal organoid formation, prolonged
exposure to NAM can be detrimental. Timely withdrawal is necessary for proper maturation.

[6]

Quality Control: Always validate differentiation efficiency using established markers (e.g., via
gRT-PCR, flow cytometry, or immunofluorescence) to confirm the positive effects of
nicotinamide in your specific system.

© 2025 BenchChem. All rights reserved. 9/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC9285512/
https://www.benchchem.com/product/b372718?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9247291/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8669107/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9285512/
https://www.benchchem.com/product/b372718?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9247291/
https://www.frontiersin.org/journals/cellular-neuroscience/articles/10.3389/fncel.2022.878351/full
https://www.benchchem.com/product/b372718?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b372718?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Nicotinamide Promotes Formation of Retinal Organoids From Human Pluripotent Stem
Cells via Enhanced Neural Cell Fate Commitment - PMC [pmc.ncbi.nim.nih.gov]

2. fKBEfZ BioReagent, suitable for cell culture, suitable for insect cell culture | Sigma-Aldrich
[sigmaaldrich.com]

3. Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human
Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

4. [PDF] Nicotinamide promotes cardiomyocyte derivation and survival through kinase
inhibition in human pluripotent stem cells | Semantic Scholar [semanticscholar.org]

5. Nicotinamide Promotes Formation of Retinal Organoids From Human Pluripotent Stem
Cells via Enhanced Neural Cell Fate Commitment - PubMed [pubmed.ncbi.nim.nih.gov]

6. Frontiers | Nicotinamide Promotes Formation of Retinal Organoids From Human
Pluripotent Stem Cells via Enhanced Neural Cell Fate Commitment [frontiersin.org]

7. biorxiv.org [biorxiv.org]

8. Nicotinamide promotes pancreatic differentiation through the dual inhibition of CK1 and
ROCK kinases in human embryonic stem cells - PMC [pmc.ncbi.nim.nih.gov]

9. researchgate.net [researchgate.net]
10. researchgate.net [researchgate.net]

11. Differentiation of human pluripotent stem cells into pancreatic duct-like organoids - PMC
[pmc.ncbi.nlm.nih.gov]

12. Establishment and Culture of Human Intestinal Organoids Derived from Adult Stem Cells
- PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Note: Utilizing Nicotinamide to Promote and
Direct Differentiation in Organoid Cultures]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b372718#nicotinamide-in-organoid-culture-to-
promote-differentiation]

© 2025 BenchChem. All rights reserved. 10/11 Tech Support


https://www.benchchem.com/product/b372718?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC9247291/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9247291/
https://www.sigmaaldrich.com/HK/zh/product/sigma/n0636?cell+biology+=
https://www.sigmaaldrich.com/HK/zh/product/sigma/n0636?cell+biology+=
https://pmc.ncbi.nlm.nih.gov/articles/PMC6294242/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6294242/
https://www.semanticscholar.org/paper/Nicotinamide-promotes-cardiomyocyte-derivation-and-Meng-Song/1f0c68a0d94e3be45ce262c744246d16186532eb
https://www.semanticscholar.org/paper/Nicotinamide-promotes-cardiomyocyte-derivation-and-Meng-Song/1f0c68a0d94e3be45ce262c744246d16186532eb
https://pubmed.ncbi.nlm.nih.gov/35783089/
https://pubmed.ncbi.nlm.nih.gov/35783089/
https://www.frontiersin.org/journals/cellular-neuroscience/articles/10.3389/fncel.2022.878351/full
https://www.frontiersin.org/journals/cellular-neuroscience/articles/10.3389/fncel.2022.878351/full
https://www.biorxiv.org/content/10.1101/2020.04.21.052951v1.full.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8235863/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8235863/
https://www.researchgate.net/figure/Early-nicotinamide-treatment-accelerates-stem-cell_fig3_319168507
https://www.researchgate.net/figure/Nicotinamide-treatment-increased-retinal-organoid-RO-yield-across-multiple-cell_fig1_361369451
https://pmc.ncbi.nlm.nih.gov/articles/PMC8669107/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8669107/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9285512/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9285512/
https://www.benchchem.com/product/b372718#nicotinamide-in-organoid-culture-to-promote-differentiation
https://www.benchchem.com/product/b372718#nicotinamide-in-organoid-culture-to-promote-differentiation
https://www.benchchem.com/product/b372718#nicotinamide-in-organoid-culture-to-promote-differentiation
https://www.benchchem.com/product/b372718#nicotinamide-in-organoid-culture-to-promote-differentiation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b372718?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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